molecular formula C15H9ClO4 B13147534 9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy- CAS No. 56594-53-7

9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy-

Cat. No.: B13147534
CAS No.: 56594-53-7
M. Wt: 288.68 g/mol
InChI Key: KNBNIYMUAWUNOC-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. This particular compound is characterized by the presence of a chloromethyl group and two hydroxyl groups attached to the anthracene-9,10-dione core. The compound’s unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the chloromethylation of 1,4-dihydroxyanthracene-9,10-dione. This can be achieved through the reaction of 1,4-dihydroxyanthracene-9,10-dione with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted anthraquinone derivatives with various functional groups.

Scientific Research Applications

2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of specific enzymes and disruption of cellular processes. The chloromethyl group is particularly reactive, allowing the compound to modify biological macromolecules and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-dihydroxyanthracene-9,10-dione: Lacks the chloromethyl group but shares similar core structure and properties.

    2-(hydroxymethyl)-1,4-dihydroxyanthracene-9,10-dione: Contains a hydroxymethyl group instead of a chloromethyl group.

    2-(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione: Contains a bromomethyl group, which has different reactivity compared to the chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

CAS No.

56594-53-7

Molecular Formula

C15H9ClO4

Molecular Weight

288.68 g/mol

IUPAC Name

2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C15H9ClO4/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-5,17-18H,6H2

InChI Key

KNBNIYMUAWUNOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)CCl)O

Origin of Product

United States

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